6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide
CAS No.:
Cat. No.: VC16208086
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O |
|---|---|
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 6-bromo-N-ethyl-1-methylindole-4-carboxamide |
| Standard InChI | InChI=1S/C12H13BrN2O/c1-3-14-12(16)10-6-8(13)7-11-9(10)4-5-15(11)2/h4-7H,3H2,1-2H3,(H,14,16) |
| Standard InChI Key | KLRWIOMMZCQUSX-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=C2C=CN(C2=CC(=C1)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide (C₁₂H₁₃BrN₂O) features a molecular weight of approximately 281.15 g/mol. The indole scaffold is substituted at three critical positions:
-
Position 6: A bromine atom, enhancing electrophilic reactivity and steric bulk .
-
Position 1: A methyl group, which stabilizes the indole nitrogen and modulates lipophilicity .
-
Position 4: An ethylamide group derived from the carboxylic acid moiety, influencing hydrogen-bonding capacity and target affinity .
The planar indole ring system facilitates π-π stacking interactions, while the ethylamide group introduces conformational flexibility. X-ray crystallography of analogous compounds reveals that such substitutions often induce torsional angles of 15–25° between the indole ring and side chains, optimizing binding pocket compatibility .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide typically involves multi-step protocols, leveraging 6-bromoindole as a foundational building block :
Step 1: Indole Core Functionalization
6-Bromoindole undergoes N-methylation using methyl iodide under basic conditions (e.g., NaH/DMF), achieving >85% yield . Subsequent C4 carboxylation is performed via Friedel-Crafts acylation with chloroethyl oxalyl chloride, followed by hydrolysis to yield 6-bromo-1-methyl-1H-indole-4-carboxylic acid.
Step 2: Amide Bond Formation
The carboxylic acid intermediate is reacted with ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt), producing the ethylamide derivative in 70–75% yield . Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity.
Optimization Challenges
-
Bromine Stability: Elevated temperatures during alkylation risk debromination, necessitating strict temperature control below 60°C .
-
Stereochemical Control: Racemization at the amide bond is mitigated by employing low-temperature (0–5°C) coupling conditions .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (pH 7.4), attributed to the hydrophobic indole core and ethylamide group .
-
Thermal Stability: Decomposition onset at 210°C, with a melting point of 148–150°C .
-
Photostability: Susceptible to UV-induced bromine dissociation; storage in amber vials under nitrogen is recommended .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H7), 7.45 (d, J = 8.4 Hz, 1H, H5), 6.95 (d, J = 8.4 Hz, 1H, H3), 3.72 (q, J = 7.0 Hz, 2H, ethylamide CH₂), 3.45 (s, 3H, N1-CH₃) .
-
HRMS: m/z 281.0321 [M+H]⁺ (calculated for C₁₂H₁₄BrN₂O⁺: 281.0324) .
Biological Activities and Applications
Antibiotic Potentiation
When co-administered with sub-inhibitory concentrations of ciprofloxacin, indole-based amides reduce Staphylococcus aureus biofilm formation by 60–75% . This synergism is attributed to disruption of microbial redox homeostasis.
Comparative Analysis with Related Indole Derivatives
Structural variations significantly impact target affinity. The ethylamide group in 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide may enhance membrane permeability compared to ester-containing analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume